Cyclopentyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate
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Overview
Description
Cyclopentyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that includes a cyclopentyl ring, a methoxyphenyl group, and a tetrahydroquinoline core
Preparation Methods
The synthesis of Cyclopentyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of the Methoxyphenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the tetrahydroquinoline core is reacted with a methoxybenzoyl chloride in the presence of a Lewis acid such as aluminum chloride.
Cyclopentyl Ester Formation: The final step involves esterification, where the carboxylic acid group on the tetrahydroquinoline core is reacted with cyclopentanol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Cyclopentyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like thiols or amines replace the methoxy group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Cyclopentyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Cyclopentyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Cyclopentyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate can be compared with similar compounds such as:
Cyclopentyl 4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate: This compound has a hydroxy group instead of a methoxy group, which can significantly alter its reactivity and biological activity.
Cyclopentyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide: The amide derivative may have different pharmacokinetic properties and stability compared to the ester.
Cyclopentyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-hydroxy-1,4,6,8-tetrahydroquinoline-3-carboxylate: The presence of a hydroxy group instead of a ketone can influence the compound’s hydrogen bonding and solubility.
Properties
Molecular Formula |
C25H31NO4 |
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Molecular Weight |
409.5 g/mol |
IUPAC Name |
cyclopentyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C25H31NO4/c1-15-21(24(28)30-18-7-5-6-8-18)22(16-9-11-17(29-4)12-10-16)23-19(26-15)13-25(2,3)14-20(23)27/h9-12,18,22,26H,5-8,13-14H2,1-4H3 |
InChI Key |
OVYYPQPVRJTKII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)OC)C(=O)OC4CCCC4 |
Origin of Product |
United States |
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